Gangliotriosylceramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

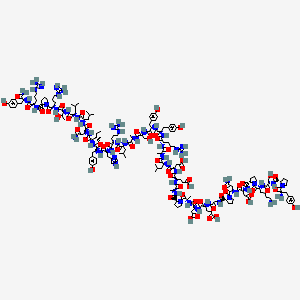

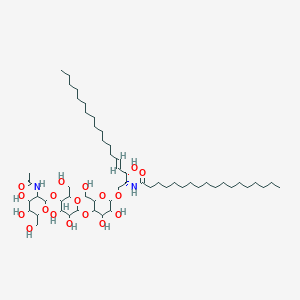

Ganglioside GM2 asialo (asialo- GM2) is a glycosphingolipid containing three monosaccharide residues and a fatty acid of variable chain length but lacking the sialic acid residue present on ganglioside M2. Asialo-GM2 levels are low-to-undetectable in normal human brain, but it accumulates in the brain of patients with Tay-Sachs and Sandhoff disease, which are neurodegenerative disorders characterized by deficiency of lysosomal β-hexosaminidase A and B, respectively. It also binds to various bacteria, including Pseudomonas isolates derived from cystic fibrosis patients. Asialo-GM2 mixture contains ganglioside GM2 asialo molecular species with fatty acyl chains of variable lengths.

Applications De Recherche Scientifique

Cancer Therapy : Gangliotriosylceramide (GgOs3Cer) was found to be specific for mouse lymphoma L5178Y and sarcoma KiMSV tumor. Monoclonal antibodies targeting this glycolipid were used to suppress tumor growth in vivo and for targeting drugs to tumor cells in vitro (Young et al., 1982). Another study showed that passive immunization with monoclonal immunoglobulin G3 antibodies to GgOS3Cer suppressed the growth of mouse lymphoma L5178Y in DBA/2 mice (Young & Hakomori, 1981).

Insulin Sensitivity : A study on mutant mice lacking GM3 synthase, which is involved in the synthesis of GM3 ganglioside (a derivative of this compound), showed heightened sensitivity to insulin and protection from high-fat diet-induced insulin resistance. This suggests that GM3 ganglioside is a negative regulator of insulin signaling (Yamashita et al., 2003).

Cell Signaling and Growth : A novel ganglioside, de-N-acetyl-GM3, found in A431 cells and B16 melanoma cells, enhanced the kinase activity associated with the epidermal growth factor (EGF) receptor and stimulated cell growth (Hanai et al., 1988).

Neurobiology : In the context of neurodegenerative diseases, gangliosides like GM1 (a derivative of this compound) have been explored for their neuroprotective and restorative functions. Clinical trials with GM1 have shown benefits in stroke, spinal cord injury, and potentially in Parkinson's disease and Huntington's disease (Magistretti et al., 2019).

Mécanisme D'action

Target of Action

Gangliotriosylceramide, also known as Asialo GM2, is a complex glycolipid molecule that plays a significant role in cell-to-cell communication, cell adhesion, and cell migration . It is a prominent constituent of the glycocalyx, a protective molecular layer coating cell surfaces . The primary targets of this compound are various cell types, including neurons, astrocytes, and other glial cells within the central nervous system (CNS) .

Mode of Action

This compound interacts with receptors present on the cell surface, instigating the activation of intricate signal transduction pathways . This interaction influences cell-to-cell communication and synaptic plasticity . It is also involved in neuronal development and signal transduction .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to signal transduction, cell-to-cell communication, and synaptic plasticity . These pathways play crucial roles in maintaining cellular homeostasis and regulating cellular functions . .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound . The ADME properties of a compound can be predicted using computational methods and databases such as ADMETlab .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on cell-to-cell communication, cell adhesion, and cell migration . It also plays a role in neuronal development, signal transduction, and synaptic plasticity . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, immune cell stimulation via various environmental factors can result in their activation and metabolic reprogramming . .

Analyse Biochimique

Biochemical Properties

Gangliotriosylceramide plays a crucial role in biochemical reactions, particularly in cell-to-cell communication, cell adhesion, and cell migration. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound binds to lysosomal β-hexosaminidase A and B, enzymes that are deficient in Tay-Sachs and Sandhoff diseases . This interaction is essential for the degradation of glycosphingolipids in lysosomes. Additionally, this compound can bind to various bacteria, including Pseudomonas aeruginosa, which is isolated from cystic fibrosis patients .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neurodegenerative disorders, the accumulation of this compound in neurons disrupts normal cellular function, leading to cell death. This disruption affects cell signaling pathways, particularly those involved in lysosomal function and autophagy. The accumulation of this compound also alters gene expression, leading to the upregulation of stress response genes and the downregulation of genes involved in normal cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to lysosomal β-hexosaminidase A and B, inhibiting their activity and preventing the degradation of glycosphingolipids . This inhibition leads to the accumulation of this compound in lysosomes, disrupting lysosomal function and triggering cellular stress responses. Additionally, this compound can activate signaling pathways involved in inflammation and cell death, further contributing to its pathological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable in vitro, but its degradation products can have toxic effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has been associated with progressive cellular dysfunction and cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, this compound can induce toxic effects, including cell death and inflammation. Threshold effects have been observed, where a critical concentration of this compound is required to trigger pathological changes in cells. High doses of this compound have been associated with adverse effects, including neurodegeneration and organ dysfunction in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of glycosphingolipids in lysosomes. It interacts with enzymes such as lysosomal β-hexosaminidase A and B, which are responsible for breaking down glycosphingolipids. The accumulation of this compound in lysosomes disrupts normal metabolic flux and leads to the buildup of other metabolites, contributing to cellular dysfunction .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be transported via vesicular trafficking pathways, including endocytosis and exocytosis. This compound also interacts with transporters and binding proteins that facilitate its movement within cells. The localization and accumulation of this compound in specific cellular compartments, such as lysosomes, are critical for its function and pathological effects .

Subcellular Localization

The subcellular localization of this compound is primarily within lysosomes, where it exerts its effects on lysosomal function and cellular metabolism. This compound contains targeting signals and post-translational modifications that direct it to lysosomes. The accumulation of this compound in lysosomes disrupts their function, leading to cellular stress and dysfunction .

Propriétés

IUPAC Name |

N-[(E,2R,3S)-1-[5-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41?,42?,43?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCMISOLVPZNSV-CANPYCKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H104N2O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1093.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35960-33-9 |

Source

|

| Record name | Ganglio-N-triaosylceramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035960339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.